4-(1-Methylguanidino)benzoic acid
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Overview
Description
4-(N-methylcarbamimidamido)benzoic acid is a chemical compound with the molecular formula C9H11N3O2 It is known for its unique structure, which includes a benzoic acid moiety substituted with a methylcarbamimidamido group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-methylcarbamimidamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-aminobenzoic acid and methyl isocyanate.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-(N-methylcarbamimidamido)benzoic acid.
Industrial Production Methods
In an industrial setting, the production of 4-(N-methylcarbamimidamido)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(N-methylcarbamimidamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted aromatic compounds with various functional groups attached to the benzene ring.
Scientific Research Applications
4-(N-methylcarbamimidamido)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(N-methylcarbamimidamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(N-methylcarbamimidamido)benzoic acid can be compared with other similar compounds, such as:
4-(N-methylcarbamimidamido)benzoic acid hydrochloride: A salt form with different solubility and stability properties.
4-(N′-Hydroxycarbamimidoyl)benzoic acid: A compound with a hydroxy group instead of a methyl group, leading to different reactivity and applications.
Benzoic acid derivatives: Various benzoic acid derivatives with different substituents on the aromatic ring, each with unique properties and uses.
The uniqueness of 4-(N-methylcarbamimidamido)benzoic acid lies in its specific structure and the presence of the methylcarbamimidamido group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-[carbamimidoyl(methyl)amino]benzoic acid |
InChI |
InChI=1S/C9H11N3O2/c1-12(9(10)11)7-4-2-6(3-5-7)8(13)14/h2-5H,1H3,(H3,10,11)(H,13,14) |
InChI Key |
YDEKANAIYSCHCW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)C(=N)N |
Origin of Product |
United States |
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